molecular formula C12H15NO4 B12617423 4-[(2-Methoxyethyl)(methyl)carbamoyl]benzoic acid CAS No. 921616-79-7

4-[(2-Methoxyethyl)(methyl)carbamoyl]benzoic acid

Cat. No.: B12617423
CAS No.: 921616-79-7
M. Wt: 237.25 g/mol
InChI Key: XGDRRNDRXHJXRR-UHFFFAOYSA-N
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Description

4-[(2-Methoxyethyl)(methyl)carbamoyl]benzoic acid is an organic compound with the molecular formula C12H15NO4 It is characterized by a benzoic acid core substituted with a 2-methoxyethyl and methyl carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methoxyethyl)(methyl)carbamoyl]benzoic acid typically involves the reaction of 4-carboxybenzoic acid with 2-methoxyethylamine and methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as esterification, amidation, and purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize yield and purity. Industrial production also involves stringent quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methoxyethyl)(methyl)carbamoyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine or alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[(2-Methoxyethyl)(methyl)carbamoyl]benzoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including as a drug precursor or active pharmaceutical ingredient.

    Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(2-Methoxyethyl)(methyl)carbamoyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity, kinetics, and molecular interactions provide insights into its mode of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Hydroxyethyl)(methyl)carbamoyl]benzoic acid
  • 4-[(2-Ethoxyethyl)(methyl)carbamoyl]benzoic acid
  • 4-[(2-Methoxyethyl)(ethyl)carbamoyl]benzoic acid

Uniqueness

4-[(2-Methoxyethyl)(methyl)carbamoyl]benzoic acid is unique due to its specific substituents, which confer distinct chemical and physical properties

Properties

CAS No.

921616-79-7

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

4-[2-methoxyethyl(methyl)carbamoyl]benzoic acid

InChI

InChI=1S/C12H15NO4/c1-13(7-8-17-2)11(14)9-3-5-10(6-4-9)12(15)16/h3-6H,7-8H2,1-2H3,(H,15,16)

InChI Key

XGDRRNDRXHJXRR-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC)C(=O)C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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